N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its structure features a fused thiazole-pyrimidine core with a 3-methyl-5-oxo substituent and a carboxamide group at position 6, linked to a 3,5-bis(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6N3O2S/c1-7-6-28-14-23-5-11(13(27)25(7)14)12(26)24-10-3-8(15(17,18)19)2-9(4-10)16(20,21)22/h2-6H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMREUWSIVCORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are the transcription factors AP-1 and NF-κB. These transcription factors play a crucial role in regulating the expression of genes involved in immune and inflammatory responses.
Mode of Action
This compound acts as a potent inhibitor of both AP-1 and NF-κB transcriptional activation. It inhibits the activation of these transcription factors, thereby preventing the transcription of target genes.
Biochemical Pathways
The compound affects the NF-κB signaling pathway, a validated oncological target. By inhibiting the activation of AP-1 and NF-κB, this compound can suppress the expression of various target genes, including those involved in inflammation and immune response.
Pharmacokinetics
Molecules with a -cf3 group, such as this compound, have been shown to exhibit improved drug potency.
Biological Activity
N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. The incorporation of trifluoromethyl groups in pharmaceutical compounds has been shown to enhance their pharmacological properties, including increased potency and selectivity in various biological systems.
Chemical Structure
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethyl groups on the phenyl ring is crucial for its enhanced interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key kinases involved in cell proliferation and survival pathways.
Table 1: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Aurora-A inhibition |
| Compound B | MCF-7 | 8.0 | Apoptosis induction |
| This compound | A549 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazolo[3,2-a]pyrimidine derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications at specific positions on the thiazolo and pyrimidine rings can significantly enhance potency and selectivity against targeted enzymes or receptors.
Case Studies
- Inhibition of Acetylcholinesterase (AChE) : A study demonstrated that analogs of this compound showed improved inhibition of AChE compared to standard drugs used in treating Alzheimer's disease. This suggests potential applications in neurodegenerative disorders .
- Antitumor Efficacy : In vitro studies on various cancer cell lines revealed that the compound effectively inhibited cell growth through mechanisms involving apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
This analog () replaces the carboxamide with an ethyl carboxylate group and introduces a 2,4,6-trimethoxybenzylidene substituent. The methoxy groups are electron-donating, contrasting with the trifluoromethyl groups in the target compound.
2-R-5-oxo-5H-6-carboxamide-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine
describes a thiadiazolo-pyrimidine derivative with a carboxamide group. The thiadiazole ring introduces additional sulfur atoms, altering electronic distribution and redox properties compared to the thiazolo-pyrimidine core of the target compound .
Crystallographic and Conformational Analysis
Crystal Packing and Hydrogen Bonding
The compound in exhibits a puckered pyrimidine ring (flattened boat conformation) with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. C—H···O hydrogen bonds form bifurcated chains along the c-axis, stabilizing the crystal lattice .
Impact of Trifluoromethyl Groups
The 3,5-bis(trifluoromethyl)phenyl group increases molecular rigidity and hydrophobicity compared to the trimethoxybenzylidene group in . This substitution could enhance membrane permeability in biological systems but reduce solubility in polar solvents .
Spectroscopic Characterization
Both the target compound and analogs in and were characterized using NMR (¹H, ¹³C), IR, and X-ray crystallography. The trifluoromethyl groups in the target compound would produce distinct ¹⁹F NMR signals and downfield shifts in ¹³C NMR due to their strong electron-withdrawing effects, differentiating it from methoxy or phenyl-substituted analogs .
Comparative Data Table
Implications for Pharmacological Activity
Pyrimidine derivatives are pharmacologically significant, with substituents dictating target affinity and metabolic stability. The trifluoromethyl groups in the target compound may improve blood-brain barrier penetration compared to methoxy-substituted analogs, while the carboxamide group could enhance binding to proteases or kinases via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
